Clofibric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040661 | |
| Record name | Clofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882-09-7 | |
| Record name | Clofibric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Clofibric acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | clofibric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | clofibric acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-chlorophenoxy)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLOFIBRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Persistence of Clofibric Acid
Global Distribution and Detection in Aquatic Environments
The detection of clofibric acid in aquatic environments spans across different continents, indicating a global distribution.
Presence in Wastewater Treatment Plant Effluents and Surface Waters
This compound is commonly reported in wastewater treatment plant (WWTP) influents and effluents, as conventional treatment processes are often insufficient for its complete removal. mdpi.comcore.ac.ukmdpi.comnih.gov Consequently, it enters surface waters such as rivers, lakes, and seas. core.ac.uktandfonline.comdss.go.th Studies have consistently detected this compound in surface water samples. core.ac.uktandfonline.comdss.go.th
Detection in Drinking Water and Groundwater
The presence of this compound has also been confirmed in drinking water and groundwater. core.ac.uktandfonline.comrsc.org Its detection in drinking water is often linked to the use of contaminated surface water or groundwater influenced by sources like sewage farms and bank filtration, as it is not effectively removed by some drinking water treatment processes. tandfonline.comrsc.orgtandfonline.com
Concentration Levels in Various Environmental Compartments (e.g., ng/L to µg/L range)
This compound is typically found in environmental waters at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.comcore.ac.ukscispace.comfrontiersin.org For instance, studies have reported concentrations up to 4 µg/L in groundwater and up to 270 ng/L in drinking water samples. cabidigitallibrary.orgtandfonline.comtandfonline.com In sewage effluent and surface water, concentrations can reach up to 1 µg/L and 0.551 µg/L to 1.6 µg/L, respectively. cabidigitallibrary.org Concentrations in Swiss lakes and the North Sea have been observed in the low nanograms per liter range. dss.go.thresearchgate.netacs.org
Here is a table summarizing reported concentration ranges:
| Environmental Compartment | Concentration Range (approx.) | Source(s) |
| Wastewater Treatment Plant Effluents | up to 1 µg/L | cabidigitallibrary.org |
| Surface Water | ng/L to µg/L, up to 1.6 µg/L | mdpi.comcore.ac.ukcabidigitallibrary.orgscispace.comfrontiersin.org |
| Groundwater | up to 4 µg/L | cabidigitallibrary.orgtandfonline.comtandfonline.com |
| Drinking Water | ng/L to µg/L, up to 270 ng/L | core.ac.ukcabidigitallibrary.orgtandfonline.comrsc.orgtandfonline.com |
| Swiss Lakes | low ng/L | dss.go.thresearchgate.netacs.org |
| North Sea | low ng/L (1-2 ng/L) | dss.go.thresearchgate.netacs.org |
| Sewage Effluent | up to 1 µg/L | cabidigitallibrary.org |
Geographical Variability of Detection (e.g., Swiss lakes, North Sea, USA, Morocco)
This compound has been detected in diverse geographical locations worldwide. Its presence has been reported in Swiss lakes, the North Sea, various locations across Germany (including Berlin and the rivers Danube and Po), the USA, and Morocco. mdpi.comcabidigitallibrary.orgtandfonline.comdss.go.thresearchgate.netacs.orgresearchgate.netresearchgate.net This widespread detection underscores the global nature of this compound as an environmental contaminant. tandfonline.comdss.go.th
Environmental Mobility and Transport Mechanisms
This compound exhibits high mobility in the aquatic environment. cabidigitallibrary.orgdss.go.thresearchgate.netacs.org This mobility is influenced by its properties, such as being non-volatile, water-soluble, and often charged at environmental pH levels. rsc.org It can be transported through various pathways, including the discharge of treated wastewater effluent into surface waters, leaching into groundwater from sources like sewage farms, and transport via rivers to larger bodies of water like the sea. tandfonline.comdss.go.thtandfonline.comresearchgate.net Studies have indicated that this compound can be transported with tracer velocity in column experiments, suggesting low sorption to sediment materials. researchgate.net
Recalcitrance and Persistence in Environmental Matrices
Estimated Environmental Residence Time
This compound is characterized by a high environmental persistence. researchgate.netroyalsocietypublishing.orgpsu.edu Several studies have estimated its residence time in the environment, indicating it is a highly persistent compound. researchgate.net According to research by Khetan and Collins (2007), this compound has an estimated residence time of 21 years in aquatic environments. researchgate.net Other sources also corroborate this estimated environmental residence of 21 years. researchgate.netroyalsocietypublishing.orgnih.gov This high persistence means that this compound can remain unchanged in the environment for multiple years. acs.org Studies on the persistence of this compound in natural waters under sunlight and dark conditions have shown relatively long half-lives, ranging from 130.7 to 495.1 days under sunlight, indicating its high persistence compared to other pharmaceuticals like ketoprofen. psu.edu The persistence is consistent with findings that this compound is stable in water/sediment systems. psu.edu
Estimated Environmental Residence Time:
| Compound | Estimated Residence Time | Environment Type | Source |
| This compound | 21 years | Aquatic | researchgate.netroyalsocietypublishing.orgresearchgate.netnih.gov |
This persistence, coupled with its continuous introduction into the aquatic environment via sewage systems, contributes to its widespread detection in various water bodies. rsc.orgresearchgate.net
Environmental Transformation and Degradation Pathways of Clofibric Acid
Photodegradation Processes in Aquatic Systems
Photodegradation of clofibric acid in water involves both direct photolysis, where the molecule absorbs light directly, and indirect photolysis, where the degradation is mediated by photosensitizers naturally present in the water that generate reactive species upon irradiation. fishersci.beflybase.orgwikipedia.orgfishersci.cabmrb.io Studies under simulated sunlight irradiation have demonstrated that photochemical reactions are important in the removal of this compound from water. wikipedia.orgbmrb.ionih.gov
The photodegradation of this compound in aquatic systems typically follows a pseudo-first-order kinetics model. fishersci.caflybase.orgwikipedia.orgfishersci.cabmrb.ionih.govnih.gov The rate of photolysis can be influenced by the initial concentration of this compound. As the initial concentration increases, the photolysis rate generally decreases. flybase.orgwikipedia.orgbmrb.ionih.gov For instance, one study observed that as the initial concentration of this compound increased from 1 mg L⁻¹ to 7 mg L⁻¹ at pH 7, the photolysis rate constant decreased from 0.0532 ± 0.0027 min⁻¹ to 0.0377 ± 0.0019 min⁻¹. bmrb.ionih.gov This inverse relationship between the degradation rate constant and the initial concentration suggests that the availability of photons per unit time for each this compound molecule decreases at higher concentrations. bmrb.io
Here is a table illustrating the effect of initial concentration on the pseudo-first-order rate constant:
| Initial Concentration (mg L⁻¹) | Pseudo-First-Order Rate Constant (min⁻¹) | pH |
| 1 | 0.0532 ± 0.0027 | 7 ± 0.1 |
| 7 | 0.0377 ± 0.0019 | 7 ± 0.1 |
Dissolved organic matter (DOM), a heterogeneous mixture present in natural waters, significantly influences the photodegradation of this compound. fishersci.benih.gov DOM can act as a photosensitizer, generating reactive species that promote indirect photolysis, but it can also inhibit direct photolysis through light attenuation and competing for photons. fishersci.benih.gov The complex effects of DOM on this compound photodegradation have been observed in different water types, such as urban, town, and rural waters, with varying impacts on the degradation efficiency. fishersci.benih.gov
Humic acid (HA), a major component of DOM, is known to inhibit the photodegradation of this compound. fishersci.benih.gov This inhibition primarily occurs through two physical mechanisms: internal filtering and active site competition. fishersci.benih.gov Humic acid has a broad UV absorption spectrum that can overlap with the absorption wavelengths of this compound, thereby reducing the amount of light available for direct photolysis (internal filtering). fishersci.be Additionally, humic acid can compete with this compound for reactive species or excited states involved in the photodegradation process. fishersci.benih.gov Studies have shown that increasing concentrations of humic acid lead to a decrease in the degradation efficiency and rate constant of this compound photodegradation. fishersci.be
Reactive oxygen species (ROS) play a crucial role in the indirect photodegradation of this compound in the presence of DOM. fishersci.beflybase.orgnih.govwikipedia.orgfishersci.cabmrb.ionih.gov Key ROS involved include hydroxyl radicals (OH•), singlet oxygen (¹O₂), and excited triplet states of DOM (³DOM*). fishersci.beflybase.orgnih.govwikipedia.orgfishersci.cabmrb.ionih.gov These species are generated when DOM absorbs light and enters an excited state. fishersci.be OH• and ¹O₂ can react directly with this compound, leading to its transformation. flybase.orgwikipedia.orgfishersci.cabmrb.ionih.gov Studies using quenching experiments have confirmed the involvement of OH• and ¹O₂ in this compound photodegradation. flybase.orgwikipedia.orgfishersci.cabmrb.ionih.gov The bimolecular reaction rate constants of this compound with OH• and ¹O₂ have been determined. flybase.orgwikipedia.orgfishersci.cabmrb.ionih.gov For example, reported values for the bimolecular reaction rate constants of this compound with OH• and ¹O₂ are 3.93(±0.20) × 10⁸ L mol⁻¹ s⁻¹ and 2.38(±0.12) × 10⁶ L mol⁻¹ s⁻¹, respectively. flybase.orgwikipedia.orgfishersci.cabmrb.ionih.gov
Here is a table summarizing the bimolecular reaction rate constants with key ROS:
| Reactive Oxygen Species (ROS) | Bimolecular Rate Constant (L mol⁻¹ s⁻¹) |
| Hydroxyl radical (OH•) | 3.93(±0.20) × 10⁸ |
| Singlet oxygen (¹O₂) | 2.38(±0.12) × 10⁶ |
The photodegradation of this compound results in the formation of various transformation products or intermediates. Several studies have identified these intermediates using techniques such as UPLC-Q-TOF-MS and GC-MS. flybase.orgwikipedia.orgfishersci.cabmrb.ionih.gov Common intermediates include 4-chlorophenol (B41353) and phenol. fishersci.benih.gov Proposed degradation pathways involve several key reactions, including decarboxylation, dechlorination, addition of hydroxyl radicals, and attack by singlet oxygen. flybase.orgwikipedia.orgfishersci.cabmrb.ionih.gov For instance, one proposed pathway suggests the cleavage of the C-O bond in this compound, leading to the formation of 4-chlorophenol, which can then undergo dechlorination to form phenol. fishersci.be The specific intermediates formed and the dominant pathways can be influenced by the water matrix and the presence of DOM. fishersci.be
Several environmental factors influence the rate and extent of this compound photodegradation in aquatic systems.
pH: The initial pH of the water significantly affects this compound photodegradation. fishersci.cawikipedia.orgfishersci.cabmrb.ionih.gov This is because the speciation of this compound can change with pH, altering its reactivity towards direct photolysis and reaction with ROS. Generally, higher degradation rates are observed under acidic conditions compared to neutral or basic conditions. fishersci.ca
Initial Concentration: As discussed in Section 2.1.1, the initial concentration of this compound is inversely related to its photodegradation rate constant under pseudo-first-order kinetics. flybase.orgwikipedia.orgbmrb.ionih.gov
Irradiation Time: The duration of exposure to light directly impacts the extent of this compound degradation. Increased irradiation time generally leads to higher degradation efficiency and mineralization. fishersci.be Studies have shown that a significant percentage of this compound can be degraded within relatively short irradiation times under simulated or natural sunlight. bmrb.ionih.gov
Here is a table showing the effect of pH on the observed rate constant in a UV/chlorine process, which involves photochemical reactions:
| pH | Observed Rate Constant (min⁻¹) |
| Acidic | Higher |
| Neutral | Lower |
| Basic | Lower |
(Note: Specific numerical values for rate constants at different pH levels vary depending on the experimental conditions and water matrix, but the trend of higher degradation in acidic conditions is reported.) fishersci.ca
| Environmental Factor | Observed Impact on Photodegradation Rate |
| Initial Concentration | Decreases with increasing concentration |
| Dissolved Oxygen | Can show inhibitory effect overall |
| pH | Higher in acidic conditions |
| Irradiation Time | Increases with increasing time |
Environmental Fate and Advanced Oxidation Treatment of this compound
This compound (CA) is a persistent pharmaceutical metabolite that has been frequently detected in various aquatic environments globally. herts.ac.ukuv.mxthegoodscentscompany.combmrb.io As the active metabolite of lipid-lowering drugs such as clofibrate (B1669205), etofibrate, and theofibrate, CA enters the environment primarily through wastewater. thegoodscentscompany.combmrb.iofishersci.bewikipedia.orgwikipedia.org Due to its complex structure, this compound is known to be resistant to conventional biological degradation processes, leading to its prolonged presence in water bodies with an estimated environmental residence time exceeding 21 years. herts.ac.ukthegoodscentscompany.combmrb.io This persistence highlights the need for advanced treatment methods to effectively remove CA from contaminated waters.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are promising technologies for the removal of refractory organic contaminants like this compound from water. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (HO•) and reactive chlorine species, which can efficiently oxidize and degrade persistent organic pollutants. herts.ac.ukmims.comwikipedia.org
UV/Chlorine Disinfection Process
The UV/chlorine process, a combination of UV irradiation and chlorination, has been investigated as an effective AOP for the degradation of this compound. herts.ac.ukuv.mxmims.comwikipedia.orgfishersci.canih.govmims.comfishersci.bewikidata.orgnih.gov This process leverages the photolysis of chlorine species under UV light to produce a suite of reactive oxidants. herts.ac.uk
Studies have shown that the degradation of this compound in the UV/chlorine process follows pseudo-first-order kinetics. herts.ac.ukuv.mxfishersci.canih.govmims.com The observed degradation rate constant (kobs) is significantly higher in the UV/chlorine process compared to UV photolysis or dark chlorination alone. herts.ac.ukuv.mxfishersci.canih.gov For instance, the kobs for CA by UV photolysis was reported as 0.0078 min⁻¹, which increased to 0.0418 min⁻¹ with the addition of 0.80 mM chlorine at pH 7.0 and 20°C. herts.ac.ukfishersci.ca Increasing chlorine dosage generally leads to a higher kobs, reaching a plateau at higher concentrations. herts.ac.ukuv.mxfishersci.canih.gov Solution pH also plays a crucial role, with higher kobs values observed under acidic conditions compared to basic solutions. herts.ac.ukuv.mxfishersci.canih.gov
| Process | Initial Chlorine Dosage (mM) | pH | Temperature (°C) | Observed Rate Constant (kobs, min⁻¹) | Citation |
| UV Photolysis | 0 | 7.0 | 20 | 0.0078 | herts.ac.ukuv.mxfishersci.canih.gov |
| Dark Chlorination | 0.80 | 7.0 | 20 | Negligible | herts.ac.ukfishersci.ca |
| UV/Chlorine | 0.1 | 7.0 | 20 | 0.0107 | uv.mxfishersci.ca |
| UV/Chlorine | 0.80 | 7.0 | 20 | 0.0418 | herts.ac.ukfishersci.ca |
| UV/Chlorine | 1.0 | 7.0 | 20 | 0.0447 | uv.mxnih.gov |
| UV/Chlorine | 0.80 | 5.0 | 20 | 0.079 | herts.ac.uk |
| UV/Chlorine | 0.80 | 10.0 | 20 | 0.016 | herts.ac.uk |
The degradation of this compound in the UV/chlorine process is driven by the combined action of UV direct photolysis and reactive species, primarily hydroxyl radicals (HO•) and reactive chlorine species (RCS), such as chlorine radical (Cl•) and dichlorine radical anion (Cl₂•⁻). herts.ac.ukuv.mxmims.comwikipedia.orgfishersci.canih.govwikidata.org The relative contributions of these species are influenced by factors like pH. Under acidic conditions, HO• contributes significantly to CA degradation, while RCS and UV direct photolysis tend to dominate in neutral and basic solutions. herts.ac.ukuv.mxfishersci.canih.gov At a chlorine dosage of 0.8 mM and pH 7.0, the contributions of UV direct photolysis and reactive radicals to CA degradation were determined to be 18.7% and 81.3%, respectively. herts.ac.ukfishersci.ca
The presence of various constituents in the water matrix can impact the efficiency of this compound degradation during the UV/chlorine process. Bicarbonate ions (HCO₃⁻) have been shown to slightly inhibit CA degradation. herts.ac.ukuv.mxfishersci.canih.gov Chloride ions (Cl⁻), however, show minimal effect on CA degradation, which is likely due to the comparable reactivity of CA with Cl• and Cl₂•⁻. herts.ac.ukuv.mxfishersci.canih.gov Humic acid (HA), a component of natural organic matter (NOM), significantly suppresses this compound degradation. herts.ac.ukuv.mxwikipedia.orgfishersci.canih.govnih.gov This inhibition is attributed to HA's ability to absorb UV light, acting as an inner filter, and its reactivity with HO• and Cl•, scavenging these radicals. herts.ac.uk
Research has led to the identification of degradation intermediates formed during the UV/chlorine treatment of this compound and the proposal of degradation pathways. herts.ac.ukuv.mxfishersci.canih.govfishersci.be Studies have identified thirteen main degradation intermediates and proposed three primary degradation pathways for CA in the UV/chlorine process. herts.ac.ukuv.mxfishersci.canih.gov These pathways involve reactions initiated by the reactive species, leading to the transformation and breakdown of the this compound molecule.
Ozonation and Catalytic Ozonation
Ozonation and catalytic ozonation are also employed for the degradation of this compound in water. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.camims.comthegoodscentscompany.comnewdrugapprovals.orgfishersci.cacenmed.com Ozonation alone can degrade this compound, with studies reporting high removal efficiencies under optimized conditions, although complete mineralization may not always be achieved. fishersci.camims.com The degradation of CA by ozonation involves both direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition. fishersci.ca
Catalytic ozonation, which utilizes catalysts such as TiO₂ or supported metal oxides like MnOx/SBA-15 and Co-Ce/MCM-48, can enhance the ozonation process for this compound removal. wikipedia.orgwikipedia.orgthegoodscentscompany.comnewdrugapprovals.orgfishersci.cacenmed.com These catalysts can promote the decomposition of ozone to generate more hydroxyl radicals, thereby increasing the degradation rate and improving the mineralization efficiency compared to ozonation alone. wikipedia.orgthegoodscentscompany.comnewdrugapprovals.orgfishersci.ca For instance, the presence of TiO₂ enhanced ozonation, leading to complete removal of this compound within 15 minutes at pH 5. wikipedia.org Catalytic ozonation over MnOx/SBA-15 significantly improved the removal of total organic carbon (TOC) from this compound solutions compared to ozonation alone. newdrugapprovals.orgfishersci.ca Identified intermediates during ozonation include 4-chlorophenol, hydroquinone, 4-chlorocatechol, and 2-hydroxyisobutyric acid, among others resulting from ring-opening reactions. wikipedia.org
Advanced Oxidation Processes (AOPs) for this compound Degradation
Ozonation and Catalytic Ozonation
Role of Hydroxyl Radicals
Hydroxyl radicals (•OH) are key reactive species in the degradation of this compound in many advanced oxidation processes. frontiersin.orgjcsp.org.pkmdpi.comrsc.orgnih.govuah.esnih.govnih.govresearchgate.net They are strong oxidants capable of reacting with a wide range of pollutants at high reaction rates. jcsp.org.pk
In ozonation processes, the addition of a catalyst like TiO2 can enhance the production of hydroxyl radicals from ozone, increasing the fraction of this compound degraded by •OH. uah.esnih.govresearchgate.net The rate constant for the reaction of this compound with hydroxyl radicals has been reported with values around 4.7 x 10^9 M−1 s−1 at pH 7 and 5.5 x 10^9 ± 8 x 10^8 M−1 s−1, and 6.98 x 10^9 ± 1.2 x 10^8 M−1 s−1. uah.es Another study using simulated sunlight irradiation determined the bimolecular reaction rate constant of this compound with •OH to be 3.93(±0.20) × 10^8 L mol−1 s−1. nih.govrsc.org In a bimetallic Bi/Cu0-catalyzed persulfate system, the reaction rate constant with •OH was reported as 4.65 x 10^9 M−1 s−1. mostwiedzy.pl
Hydroxyl radicals contribute significantly to CA degradation, particularly in acidic conditions in processes like UV/chlorine. royalsocietypublishing.orgresearchgate.net this compound is decomposed more effectively by hydroxyl radicals than by hydrated electrons or superoxide (B77818) radicals. researchgate.net
Identification of Oxidation Intermediates
The degradation of this compound through oxidation processes leads to the formation of various intermediate products. Identifying these intermediates is crucial for understanding the degradation pathways and assessing potential toxicity. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.comnih.govhep.com.cn
In ozonation, intermediates such as 4-chlorophenol, hydroquinone, 4-chlorocatechol, and 2-hydroxyisobutyric acid have been identified. uah.esnih.gov Ring-opening products have also been observed. uah.esnih.gov
Photodegradation under simulated sunlight irradiation has revealed the formation of eight transformation products. nih.govrsc.org The proposed photodegradation pathways involve decarboxylation, dechlorination, •OH addition, and singlet oxygen (¹O₂) attack reactions. nih.govrsc.org
In UV/chlorine processes, thirteen main degradation intermediates and three degradation pathways have been identified. royalsocietypublishing.orgresearchgate.net
Studies using non-thermal plasma discharge or gamma radiation have also identified hydroxylated, dechlorinated, and fragmentation products. researchgate.netarxiv.org While significant CA conversion can be achieved, intermediates still bearing the aromatic ring with the chlorine substituent may persist, and the extent of mineralization can be limited. arxiv.orgarxiv.org
Fe2+/Persulfate (PS) Process in Saline Wastewater
The Fe2+/Persulfate (PS) process is an advanced oxidation process investigated for the degradation of this compound, particularly in challenging matrices like saline pharmaceutical wastewater. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.comx-mol.net
Oxidation Efficiency and Mineralization
In the Fe2+/PS system, a high removal efficiency of this compound can be achieved. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.com For instance, a study reported a 70.91% removal efficiency at pH 3.0 in a saline pharmaceutical wastewater matrix. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.com However, the mineralization efficiency in such systems can be relatively low. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.com The same study that reported high removal efficiency noted only 20.99% mineralization at pH 3.0. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.com This suggests the formation of persistent intermediate products. tandfonline.com
The presence of chloride ions in saline wastewater can have a beneficial impact on CA degradation efficiency in the Fe2+/PS system, although it may lead to decreased mineralization. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.com
In pure CA solution, complete removal of CA within 30 minutes was achieved using the Fe-PS system with specific dosages of potassium persulfate and iron powder. mdpi.comnih.gov
Role of Reactive Species (SO4•-, OH•, Cl2/HClO, Fe(IV))
In the Fe2+/PS system, particularly under high salinity conditions (e.g., 100 mM), several reactive species are involved in the degradation of this compound. The primary reactive species identified include sulfate (B86663) radicals (SO4•-), hydroxyl radicals (OH•), chlorine species (Cl2/HClO), and ferryl ion (Fe(IV)). researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.com
While both sulfate radicals and hydroxyl radicals are generated, SO4•- has been identified as a dominant oxidant for CA degradation in some Fe-PS systems. mdpi.comnih.gov However, in high salinity environments, chloride ions can react with SO4•- to generate chlorine radicals (Cl•/Cl2•-), which also participate in the degradation process. researcher.liferesearchgate.netrsc.org The dominance of SO4•- versus chlorine radicals can depend on the chloride concentration. researchgate.net
The formation and transformation of these reactive species are complex and influenced by factors such as Fe2+ dosage and pH. researchgate.net
Formation of Chlorinated By-products
A significant aspect of the Fe2+/PS process, especially in saline wastewater, is the potential for the formation of undesirable chlorinated by-products. researcher.liferesearchgate.nettandfonline.comnih.govtandfonline.comfigshare.comrsc.org The presence of chloride ions leads to the generation of reactive chlorine species, which can participate in the chlorination and rechlorination of CA and its degradation products. researchgate.netrsc.org
Biological Degradation and Biotransformation
Biological degradation and biotransformation by microorganisms are key processes influencing the fate of this compound in the environment researchgate.netunl.pttypeset.io. Despite its reported recalcitrance, studies have demonstrated that this compound can be biodegraded, albeit to varying extents depending on the microbial community and environmental conditions unl.ptunibuc.rodeswater.com.
Biotransformation in Aerobic Sequencing Batch Reactors (SBRs)
Aerobic sequencing batch reactors (SBRs) with mixed microbial cultures have been utilized to study the biotransformation of this compound unl.ptdeswater.comnih.gov. Research in aerobic SBRs has shown that this compound is indeed biodegradable, with biological removal mechanisms being significant unl.ptdeswater.com. Maximum removal efficiencies of up to 51% biodegradation have been observed in SBRs with an initial this compound concentration of 2 mg/L, where adsorption and abiotic removal were found to be negligible unl.ptnih.gov. However, the efficiency of this compound biodegradation in SBRs can vary, suggesting that not all activated sludge communities possess the capacity to degrade it effectively researchgate.net.
Role of Heterotrophic Bacteria in Biodegradation
Studies have indicated that heterotrophic bacteria are primarily responsible for the observed biodegradation of this compound in aerobic SBRs unl.ptdeswater.comnih.govresearchgate.net. These bacteria play a key role in the transformation of the compound within these systems unl.ptdeswater.comnih.gov. While this compound is generally resistant to degradation by several types of microorganisms, certain bacteria, such as Rhodococcus rhodochrous, have shown the capability to convert this compound to its parent compound, clofibrate researchgate.nettypeset.iowitpress.com. However, other bacteria known to degrade similar chlorinated aromatic compounds, like Sphingomonas herbicidovorans, have been found incapable of degrading this compound under the same conditions, highlighting the specificity of microbial degradation pathways researchgate.nettypeset.iowitpress.com.
Fungal Biodegradation (e.g., Trametes pubescens, Trametes versicolor)
White-rot fungi, known for their ability to degrade a wide range of organic pollutants through the production of oxidative enzymes, have also been investigated for their potential in this compound biodegradation nih.govunibuc.roacad.ro. Species such as Trametes versicolor and Trametes pubescens have demonstrated the capacity to biotransform this compound nih.govunibuc.roacad.ronih.gov.
Trametes versicolor has shown high this compound degradation efficiencies, with reports of up to 97% removal after seven days of aerobic cultivation in a liquid medium containing 10 mg/L of the compound nih.govunibuc.ro. Similarly, Trametes pubescens has been selected for its ability to biodegrade this compound, with initial studies showing up to 30% degradation at an initial concentration of 15 mg/L nih.govacad.rosciprofiles.com.
Factors Influencing Fungal Biodegradation (e.g., initial concentration, cultivation conditions)
The efficiency of fungal biodegradation of this compound is influenced by various factors, including the initial concentration of the compound and cultivation conditions nih.govunibuc.ro. Research with Trametes pubescens has shown that optimizing cultivation conditions can significantly increase the this compound biotransformation yield nih.govsciprofiles.com. For instance, optimization studies involving factors such as nutrient composition (e.g., yeast extract, peptone, glucose), inoculum size, pH, temperature, and agitation rate have resulted in increased degradation nih.govsciprofiles.com.
Studies have indicated that the initial concentration of this compound can impact fungal degradation efficiency. For Trametes pubescens, a higher degradation yield (100%) was observed at an initial concentration of 10 mg/L compared to a significantly lower yield (20%) at 15 mg/L after 14 days of cultivation nih.gov. This suggests that higher initial concentrations may pose toxicity challenges to the fungal biomass, affecting their degradation capacity unibuc.ro. Fungal strains like Trametes versicolor have shown resistance to higher this compound concentrations (10-20 mg/L) compared to bacteria unibuc.ro.
Research findings on fungal biodegradation efficiency are often presented with specific experimental parameters. An example of how such data might be presented in a table based on research findings is shown below:
| Fungal Strain | Initial this compound Concentration (mg/L) | Cultivation Time (days) | Biodegradation Efficiency (%) |
| Trametes versicolor | 10 | 7 | ~97 nih.govunibuc.ro |
| Trametes pubescens | 15 | 14 | ~30 nih.govacad.rosciprofiles.com |
| Trametes pubescens | 10 | 14 | ~100 nih.gov |
| Trametes pubescens | 15 (Optimized Conditions) | 14 | ~60 nih.govsciprofiles.com |
Note: Data in this table are illustrative and based on reported findings, representing potential data presentation from research.
Identification of Microbial Metabolites and Proposed Metabolic Pathways
The biological transformation of this compound results in the formation of various microbial metabolites unl.pttypeset.iodeswater.comebi.ac.uk. Identifying these metabolites is crucial for understanding the biodegradation pathways. Studies focusing on the biotransformation of this compound in aerobic SBRs and by specific microbial cultures have identified several key metabolites unl.pttypeset.iodeswater.comebi.ac.uk.
α-hydroxyisobutyric acid, lactic acid, 4-chlorophenol
Three main metabolites consistently identified during the biodegradation of this compound in aerobic SBRs are α-hydroxyisobutyric acid, lactic acid, and 4-chlorophenol unl.ptdeswater.comnih.govebi.ac.ukdeswater.com.
α-hydroxyisobutyric acid has been reported as a major metabolite, often accumulating in the system for a period before being further utilized by microorganisms unl.ptdeswater.comebi.ac.ukdeswater.com. Lactic acid is another significant metabolite that also shows accumulation before subsequent degradation unl.ptdeswater.comebi.ac.ukdeswater.com. 4-chlorophenol is a metabolite that has been identified, although its concentration is often reported as very low and it does not typically accumulate in SBRs unl.ptdeswater.comebi.ac.uk. While 4-chlorophenol is known to exhibit higher toxicity than this compound, its low accumulation in SBRs is a notable observation unl.ptnih.govebi.ac.uk.
A metabolic pathway for the biodegradation of this compound has been proposed based on the identified metabolites unl.ptnih.govebi.ac.uk. The pathway appears to primarily involve the transformation of this compound through the formation of α-hydroxyisobutyric acid and lactic acid unl.pt. Other potential metabolites, such as acetone (B3395972) and (Z)-4-chloro-5-oxohex-2-enedioic acid, have been hypothesized in metabolic pathways but were not always detected in experimental studies, possibly due to their rapid biodegradation unl.pt. The formation of 4-chlorophenol suggests a pathway involving the cleavage of the ether bond in this compound frontiersin.org.
The accumulation patterns of metabolites can provide insights into the rate-limiting steps in the biodegradation pathway. The transient accumulation of α-hydroxyisobutyric acid and lactic acid suggests that their subsequent degradation may be slower than their formation from this compound unl.ptdeswater.comebi.ac.uk. Nitrite accumulation has been suggested as a factor that may inhibit the degradation of α-hydroxyisobutyric acid and lactic acid researchgate.netunl.ptnih.govebi.ac.uk.
| Metabolite | Detection in SBRs | Accumulation in SBRs | Notes |
| α-hydroxyisobutyric acid | Yes | Yes | Often reported as a major metabolite unl.ptdeswater.com |
| Lactic acid | Yes | Yes | Significant metabolite unl.ptdeswater.com |
| 4-chlorophenol | Yes | Low/No accumulation | Can be more toxic than parent compound unl.pt |
Note: Data in this table are illustrative and based on reported findings, representing potential data presentation from research.
Xenobiotic Metabolism in Aquatic Organisms (e.g., Zebrafish Embryos)
The zebrafish embryo (Danio rerio) is increasingly utilized in ecotoxicology to study the metabolism of xenobiotics nih.govscience.govscience.govufz.de. Research using liquid chromatography-high resolution-mass spectrometry (LC-QToF-MS) has provided insights into the biotransformation of this compound in zebrafish embryos at different life stages nih.govscience.govufz.de.
Phase I and Phase II Metabolism
Studies in zebrafish embryos have detected transformation products of this compound formed through both Phase I and Phase II metabolic processes nih.govscience.govufz.de. These metabolic pathways indicate the presence and activity of the corresponding enzymes even at early developmental stages nih.govscience.govufz.de. While Phase I reactions (e.g., oxidation) are common in xenobiotic metabolism, studies on other compounds in zebrafish larvae and adults have shown that Phase II (conjugative) metabolism can be predominant, particularly for compounds with functional groups readily available for conjugation mdpi.com.
Conjugation Reactions (Sulfate, Glucuronic Acid, Carnitine, Taurine, Aminomethanesulfonic Acid)
Biotransformation of this compound in zebrafish embryos involves conjugation with various endogenous molecules nih.govscience.govufz.de. Conjugation with sulfate and glucuronic acid are known Phase II metabolic pathways nih.govscience.govufz.deuantwerpen.be. Notably, studies in zebrafish embryos have also reported, for the first time, the conjugation of this compound with carnitine, taurine, and aminomethanesulfonic acid nih.govscience.govufz.de. Sulfate-containing transformation products have been detected relatively early in embryonic development nih.govscience.govufz.de.
Formation of Cyclization Products and Detoxification Pathways
Beyond standard conjugation reactions, non-target screening in zebrafish embryos exposed to this compound has identified previously unknown cyclization products nih.govscience.govufz.de. These cyclization products may represent novel detoxification pathways for this compound in zebrafish nih.govscience.govufz.de. The detection of these diverse transformation products highlights the significant metabolic potential of zebrafish embryos for processing xenobiotic compounds nih.govscience.govufz.de.
Adsorption for this compound Mitigation
Adsorption is a widely used technique for water treatment due to its efficiency, ease of control, and potential cost-effectiveness, particularly when using readily available or waste-derived materials researchgate.netnih.gov. It is considered a viable method for mitigating this compound pollution in aqueous media researchgate.netresearchgate.net.
Adsorbent Materials (e.g., carbon-based, clay, minerals, polymers, resins)
A variety of adsorbent materials have been investigated for the removal of this compound from water. These include carbon-based materials, clay and minerals, polymers, and resins researchgate.netresearchgate.netresearchgate.net. Carbon-based materials, such as activated carbon in various forms (powdered, granular, from different precursors like coal, coconut shell, waste straw, pine wood, waste cork, and cotton cloth residue), carbon nanotubes, and graphene-based materials (like graphene nano-sheets and graphene oxide), are frequently studied and have shown high adsorption capacities researchgate.netresearchgate.netafricaresearchconnects.comnih.gov. Clay minerals, including modified clays (B1170129) and those incorporated into composite materials, have also been explored researchgate.netresearchgate.netmdpi.compcbiochemres.com. Polymers and resins, such as chitosan (B1678972), magnetic chitosan nanoparticles, and molecularly imprinted polymers (MIPs), have demonstrated potential for this compound adsorption, with MIPs showing selectivity researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.complos.org. Other materials like metal-organic frameworks (MOFs) have also been tested researchgate.netnih.gov.
Adsorption Capacity and Efficiency
The adsorption capacity and efficiency of different materials for this compound vary depending on the adsorbent type and experimental conditions, such as pH and the presence of other substances like natural organic matter bibliotekanauki.plnih.govresearchgate.netplos.orgadvanceseng.com. Carbon-based materials are often reported as having the highest adsorption capacities for this compound, with values exceeding 300 mg/g researchgate.netresearchgate.net. For instance, graphene nano-sheets have shown a high adsorption capacity of 994 mg/g researchgate.netresearchgate.net. Powdered activated carbon has demonstrated capacities ranging from 70 to 120 mg/g or up to 568 mg/g researchgate.netresearchgate.net. The adsorption process is often well-described by Langmuir or Freundlich isotherm models and typically follows pseudo-second-order kinetics researchgate.netnih.gov. Solution pH is a crucial factor, with lower pH generally favoring higher adsorption capacity for this compound nih.govplos.orgadvanceseng.com. The presence of natural organic matter can reduce the amount of this compound adsorbed bibliotekanauki.pl. Water hardness, specifically the presence of calcium cations, can enhance the adsorption of this compound onto activated carbons under alkaline conditions, potentially due to complexation with clofibrate anions advanceseng.com. Molecularly imprinted polymers have shown high adsorption efficiency and selectivity for this compound compared to structural analogs researchgate.netplos.org.
Table 1: Examples of Adsorbent Materials and this compound Adsorption Capacities
| Adsorbent Material | Adsorption Capacity (mg/g) | Reference |
| Graphene nano-sheets | 994 | researchgate.netresearchgate.net |
| Powdered Activated Carbon | 568 | researchgate.net |
| Powdered Activated Carbon | 70-120 | researchgate.net |
| Rice Straw Biosorbent | 126.3 | nih.gov |
| Magnetic Chitosan | 191.2 | mdpi.com |
| Molecularly Imprinted Polymer | Up to 359.6 | plos.org |
| Activated Carbon (CP) (pH 8, Hard Water) | 211.9 | advanceseng.com |
| Activated Carbon (CP) (pH 8, Deionized Water) | 101.7 | advanceseng.com |
| Activated Carbon Fibers | Not specified (Efficient removal demonstrated) | dntb.gov.ua |
| Hybrid Material (Chitosan, AC, Montmorillonite) | 21 (on AC containing beads) | mdpi.com |
Table 2: Conjugation Partners of this compound in Zebrafish Embryos
| Conjugation Partner | Detected in Zebrafish Embryos | Reference |
| Sulfate | Yes | nih.govscience.govufz.de |
| Glucuronic Acid | Yes | nih.govscience.govufz.de |
| Carnitine | Yes | nih.govscience.govufz.de |
| Taurine | Yes | nih.govscience.govufz.de |
| Aminomethanesulfonic Acid | Yes | nih.govscience.govufz.de |
Reusability and Selectivity of Adsorbents
Adsorption is recognized as a potentially effective and economical technique for removing pharmaceutical residues like this compound from water due to its operational simplicity, lower costs, and potential for adsorbent reuse. mdpi.comresearchgate.netmdpi.com The reusability and selectivity of adsorbents are crucial factors for their practical application in water treatment. researchgate.netmdpi.com
Various materials have been explored as adsorbents for this compound, including activated carbon, molecularly imprinted polymers (MIPs), metal-organic frameworks (MOFs), and nanomaterials like graphene oxide. researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com
Reusability:
The ability to regenerate and reuse adsorbents is essential for cost-effectiveness and sustainability. Studies have demonstrated the reusability of different adsorbents for this compound removal. For instance, molecularly imprinted polymers (MIPs) designed for this compound have shown excellent reusability, maintaining performance for at least 12 repeated cycles after regeneration with a methanol (B129727)/acetic acid mixture. plos.orgplos.orgnih.gov Amine-functionalized natural rubber/mesostructured silica (B1680970) nanocomposites have also been tested for reusability, showing only a slight decrease in adsorption capacity after three cycles, with their mesostructure remaining largely unchanged after regeneration. mdpi.com Activated carbon materials, including those derived from waste textiles, have shown potential for reuse, with thermal regeneration being an effective method to recover their porosity and adsorption capacity to some extent after this compound uptake. researchgate.netacs.orgulisboa.pt Metal-organic frameworks (MOFs) functionalized with basic groups have also demonstrated reusability, with performance remaining largely consistent for at least three cycles after simple washing with ethanol. researchgate.net Nanomaterials like graphene oxide have also shown reusability for this compound adsorption. researchgate.net
Selectivity:
Selectivity is another critical property, particularly in complex water matrices containing various contaminants that compete for adsorption sites. researchgate.net An ideal adsorbent should selectively target this compound even in the presence of other compounds.
Molecularly imprinted polymers (MIPs) are specifically designed to exhibit high selectivity for their template molecule, this compound in this case. Studies have shown that MIPs have a significantly higher adsorption affinity for this compound compared to structural analogs like carbamazepine (B1668303) (CBZ). plos.orgplos.orgnih.gov This high selectivity is attributed to the specific binding cavities created during the imprinting process, which match the size, shape, and functionality of the this compound molecule. plos.orgplos.org
While activated carbon is a widely used adsorbent, its selectivity for this compound can be influenced by the presence of other substances like natural organic matter (NOM), which can compete for adsorption sites and reduce the amount of this compound adsorbed. bibliotekanauki.pl Despite having a lower log K\textsubscript{ow}, propyphenazone (B1202635) (PPZ) showed higher selectivity to granular activated carbon (GAC) than this compound, which possesses a carboxylic group. bibliotekanauki.pl
Functionalized adsorbents, such as amine-functionalized mesoporous silica or MOFs with specific functional groups, can enhance selectivity for this compound through tailored interactions like electrostatic interactions and hydrogen bonding, particularly at certain pH values where this compound is in its anionic form. mdpi.commdpi.comresearchgate.netresearchgate.net The selectivity of MOFs can also be influenced by their pore size and the functionalities of their organic linkers and metal nodes. mdpi.comrsc.org Some composite materials, such as hierarchical composites, have shown greater selectivity towards ionic contaminants like this compound compared to sole activated carbon. tandfonline.com
Research findings highlight the importance of tailoring adsorbent properties, including surface chemistry, pore structure, and the incorporation of specific functional groups, to enhance both the reusability and selectivity for effective this compound removal from contaminated water.
Data Tables:
Based on the research findings, data on adsorption capacities and reusability cycles for different adsorbents could be presented in tables. For example:
Table 1: Adsorption Capacity of Various Adsorbents for this compound
| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Reference |
| Graphene oxide nanosheets | 994 | researchgate.netresearchgate.net |
| Powdered activated carbon | 568 | researchgate.netulisboa.pt |
| Bio-metal organic frameworks (MOF) | 540 | researchgate.net |
| Activated Carbon Cloth (from cotton waste) | 49.9 | researchgate.net |
| Molecularly Imprinted Polymer (MIP) | 204±8 (Q\textsubscript{max} for NIP) | nih.gov |
| NR/WMS-NH\textsubscript{2} (5% amine loading) | 6.29 | mdpi.com |
| MIL-101(Cr) | Data available in source | fortunejournals.comfortuneonline.org |
| MIL-101-OH | Data available in source | fortunejournals.comfortuneonline.org |
| Cork-based activated carbons (CPAC) | Outperformed commercial carbons | researchgate.net |
| WMS-NH\textsubscript{2} | 0.25 | mdpi.com |
| Pristine WMS | 0.08 | mdpi.com |
Note: Adsorption capacities can vary significantly based on experimental conditions (pH, temperature, initial concentration, contact time, etc.). The values presented are examples from specific studies.
Table 2: Reusability of Selected Adsorbents for this compound Removal
| Adsorbent Type | Number of Reuse Cycles Tested | Performance After Reuse | Reference |
| Molecularly Imprinted Polymer (MIP) | At least 12 | Without loss of performance | plos.orgplos.orgnih.gov |
| NR/WMS-0.05 | At least 3 | Adsorption capacity slightly decreased | mdpi.com |
| Functionalized basic MOF (-NH\textsubscript{2}) | At least 3 | Little change in performance | researchgate.net |
| Activated Carbon Cloth | Potential for reuse | Relatively high efficiency and potential | researchgate.net |
| Graphene oxide nanosheets | Data available in source | Reusability demonstrated | researchgate.net |
| Activated carbons (thermal regeneration) | After 2 cycles | Retained around 57% of initial uptake (for paracetamol, similar concept applies) | acs.orgulisboa.pt |
Note: Reusability performance can depend on the regeneration method used.
Ecotoxicological Implications of Clofibric Acid and Its Transformation Products
Acute and Chronic Ecotoxicity Assessments
Ecotoxicity assessments of clofibric acid have been conducted using various aquatic organisms to evaluate its potential harm. mdpi.comnih.govresearchgate.netacs.orghku.hk Studies have explored both acute and chronic effects, with varying sensitivities observed across different species. core.ac.ukhku.hk
Toxicity to Aquatic Organisms (e.g., Daphnids, Green Algae, Fish, Vibrio fischeri)
This compound has shown varying levels of toxicity to different aquatic organisms. Acute toxicity tests on bacteria, ciliates, daphnids, and fish embryos have generally indicated low toxicity at concentrations up to 14 mg/L. core.ac.uk However, chronic toxicity tests have revealed potential effects at lower concentrations. core.ac.uk
Studies using Vibrio fischeri, Daphnia magna, and algae (Anabaena CPB4337) have assessed the acute toxicity of this compound and other fibrates. Anabaena CPB4337 demonstrated higher sensitivity to this compound compared to Daphnia magna and Vibrio fischeri in some studies. researchgate.netuah.es For Vibrio fischeri, fenofibric acid showed higher toxicity than this compound. researchgate.netuah.es
Acute toxicity tests on the fish Labeo rohita exposed to this compound for 96 hours determined an LC50 value of 710.157 mg/L. cabidigitallibrary.org This suggests relatively low acute toxicity to this fish species at high concentrations. cabidigitallibrary.org However, behavioral changes were observed in Labeo rohita upon exposure, including increased excitement, erratic movement, and increased opercular movement and mucus secretion. cabidigitallibrary.org Other studies on fish species like Gambusia holbrooki, Artemia parthenogenetica, and Tetraselmis chuii reported LC50 values of 526.5 mg/L, 87.22 mg/L, and 318.2 mg/L, respectively, indicating variations in sensitivity among different aquatic organisms. cabidigitallibrary.org
Chronic exposure to this compound at lower concentrations can lead to adverse effects on aquatic organisms, although specific chronic toxicity data for this compound can be sparse. core.ac.ukhku.hk
Here is a table summarizing some acute toxicity data for this compound on various aquatic organisms:
| Organism | Endpoint | Concentration (mg/L) | Reference |
| Labeo rohita | 96h LC50 | 710.157 | cabidigitallibrary.org |
| Gambusia holbrooki | LC50 | 526.5 | cabidigitallibrary.org |
| Artemia parthenogenetica | LC50 | 87.22 | cabidigitallibrary.org |
| Tetraselmis chuii | LC50 | 318.2 | cabidigitallibrary.org |
| Vibrio fischeri | EC50 (Acute) | > 14 | core.ac.ukuah.es |
| Daphnia magna | EC50 (Acute) | > 14 | core.ac.ukuah.es |
| Algae | Toxicity (Acute) | > 14 | core.ac.uk |
| Anabaena CPB4337 | EC50 (Acute) | Varies, more sensitive than D. magna and V. fischeri in some studies | researchgate.netuah.es |
Note: EC50 (Effective Concentration 50%) is the concentration that causes a 50% effect; LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the test organisms.
Toxicity of Transformation Products Compared to Parent Compound
The environmental transformation of this compound can lead to the formation of transformation products (TPs), which may exhibit different toxicological profiles compared to the parent compound. researchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov Some studies suggest that transformation products of this compound can be more toxic than the parent compound. frontiersin.orgtandfonline.com For instance, 4-chlorophenol (B41353), a primary degradation product of this compound, has been reported to be highly toxic to various organisms. researchgate.netnih.gov
Comparative ecotoxicity results have shown that the toxicity of products formed during the natural photodegradation of this compound in the presence of dissolved organic matter (DOM) can be higher than that of this compound itself, particularly in urban waters. frontiersin.org Certain transformation products, such as P8 and P11 (specific transformation products identified in one study), have shown higher toxicity to aquatic organisms like daphnids and fish in chronic assessments compared to this compound. frontiersin.org
However, other studies have found that degraded mixtures of this compound showed lower toxicity to selected microorganisms compared to the starting compound. researchgate.netnih.gov This highlights the complexity of assessing the toxicity of transformation products, as their toxicity can vary depending on the specific product, the degradation pathway, and the test organism.
Factors Influencing Ecotoxicity (e.g., concentration, salinity, presence of DOM)
Several factors can influence the ecotoxicity of this compound in aquatic environments. Concentration is a primary factor, with higher concentrations generally leading to increased toxicity, although effects can be observed even at low, environmentally relevant concentrations, particularly with chronic exposure. core.ac.ukhku.hkuwc.ac.za
The presence of dissolved organic matter (DOM) can significantly influence the photodegradation of this compound and the toxicity of the resulting transformation products. frontiersin.orgacs.org DOM composition can affect the rate of photolysis and the types of transformation products formed. frontiersin.org Studies have shown that the toxicity of photodegradation products of this compound can be higher in the presence of DOM, especially in urban waters. frontiersin.org DOM can influence toxicity by affecting the bioavailability of the compound or by participating in reactions that form more toxic products. acs.org
Other environmental factors such as temperature, pH, dissolved oxygen, water hardness, and the presence of other chemicals can also modify the toxicity of chemicals to aquatic organisms. lkouniv.ac.inacs.org
Mechanisms of Ecotoxicity
The mechanisms by which this compound exerts toxic effects on aquatic organisms are not fully elucidated but are thought to involve interference with biochemical pathways. hku.hklkouniv.ac.in
Interference with Cholesterol Synthesis
This compound is known to interfere with cholesterol synthesis. frontiersin.orguah.es This mechanism, while primarily studied in mammals due to its use as a lipid-lowering drug, has implications for aquatic organisms as cholesterol is essential for various physiological processes, including cell membrane structure, hormone synthesis, and reproduction. frontiersin.orgdrugbank.com Interference with cholesterol synthesis could potentially disrupt these vital functions in aquatic life.
Endocrine Disrupting Potential
This compound is considered a potential endocrine disruptor. frontiersin.orgroyalsocietypublishing.orgnih.govacs.orguwc.ac.zamst.eduresearchgate.net Endocrine disrupting compounds (EDCs) can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, leading to adverse health effects in organisms and their offspring. uwc.ac.zamst.edu
Studies have investigated the effects of this compound on endocrine-sensitive endpoints in aquatic organisms. For example, research on rainbow trout (Oncorhynchus mykiss) hepatocytes examined the effects of this compound on the expression of genes related to the peroxisome proliferator-activated receptor (PPAR) signaling pathway and estrogen-sensitive genes like vitellogenin (VTG). nih.gov While rainbow trout hepatocytes appeared relatively refractory to the effects of CA on the PPAR pathway, this compound significantly reduced vitellogenin mRNA abundance after induction by 17β-estradiol. nih.gov This suggests an indirect repression of VTG transcription, potentially through a mechanism independent of estrogen receptors, although the exact mechanism is not fully understood. nih.gov
The potential endocrine disrupting effects of this compound on aquatic organisms are a subject of ongoing research, particularly concerning long-term exposure to environmentally relevant concentrations. core.ac.ukhku.hk
Impact on Biochemical and Enzymological Responses in Aquatic Organisms
Studies have investigated the effects of this compound on biochemical and enzymological parameters in aquatic organisms, serving as potential biomarkers for exposure and toxicity agrojournal.orgresearchgate.net. Research on common carp (B13450389) (Cyprinus carpio) fingerlings exposed to varying concentrations of this compound (1, 10, and 100 µg/L) for 96 hours revealed significant alterations in several parameters. A decrease was observed in red blood cell (RBC) count, plasma sodium (Na+), potassium (K+), and glutamate (B1630785) oxaloacetate transaminase (GOT) levels. Conversely, white blood cell (WBC) count, plasma glucose, protein, lactate (B86563) dehydrogenase (LDH), and gill Na+/K+-ATPase levels increased researchgate.net. These findings suggest that this compound can impact fundamental physiological processes in fish, and changes in these biochemical parameters can serve as indicators of metabolite toxicity researchgate.net.
Further research has explored the effects of this compound on specific enzymes in aquatic organisms. For instance, studies on the mosquitofish (Gambusia holbrooki) have examined the impact of this compound on acetylcholinesterase, lactate dehydrogenase, and catalase uzh.ch. Additionally, research on the crustacean Artemia parthenogenetica has investigated the effects of this compound on oxidative stress biomarkers uzh.ch.
In rainbow trout (Oncorhynchus mykiss) primary hepatocytes, exposure to this compound demonstrated that these cells were relatively refractory to its effects on the PPAR signaling pathway and lipid metabolism. However, this compound significantly reduced vitellogenin (VTG) mRNA abundance after induction by 17β-estradiol, suggesting an indirect repression of VTG transcription nih.gov.
The observed changes in enzymatic activities and biochemical levels highlight the potential of this compound to disrupt normal metabolic and physiological functions in exposed aquatic organisms.
Organ- and System-Specific Toxicity in Aquatic Organisms
While this compound itself may not always exhibit high acute toxicity to aquatic organisms, studies indicate potential organ- and system-specific effects, particularly under chronic exposure researchgate.netresearchgate.net. Research on common carp fingerlings exposed to this compound showed alterations in hematological, biochemical, ionoregulatory, and enzymological parameters, indicating effects on various bodily functions researchgate.net.
Long-term exposure to pharmaceuticals, including this compound, can pose a threat to juvenile fish and can accumulate in organisms researchgate.net. Although one study suggested that this compound did not show strong acute toxic effects on aquatic organisms at the tested concentrations, it cautioned that long-term effects cannot be excluded researchgate.net.
The potential for endocrine disruption by this compound has also been considered, although studies on rainbow trout hepatocytes did not show recognizable estrogenic activity nih.gov. However, the observed reduction in vitellogenin mRNA abundance suggests a potential impact on reproductive processes nih.gov.
Long-term Environmental Effects and Bioaccumulation Potential
This compound is characterized by its low biodegradability and persistence in the environment, leading to its long-term presence in aquatic ecosystems publicationslist.orgual.esresearchgate.net. It has been detected in various environmental compartments, including wastewater, surface water, and sediments ual.es. The incomplete removal of this compound during wastewater treatment contributes to its continuous introduction into receiving waters ual.es.
The potential for bioaccumulation of this compound in aquatic organisms has been a subject of concern publicationslist.orgresearchgate.net. While some sources classify this compound with high mobility and high persistence in water/soil, its bioaccumulation potential is generally considered low scbt.com. However, the continuous, multi-generational exposure of aquatic life to persistent contaminants like this compound raises concerns about potential cumulative effects at the population level publicationslist.org.
The presence of this compound in the environment over extended periods means that aquatic organisms can be subject to chronic exposure, which may lead to effects that are difficult to detect in short-term acute toxicity tests publicationslist.org.
Assimilable Organic By-products (OBPs) Formation and Biological Toxicity
The transformation of this compound in the environment, through processes like photolysis and oxidation, can lead to the formation of transformation products (TPs) frontiersin.orgtandfonline.commdpi.com. These TPs can sometimes exhibit similar or even higher toxicity compared to the parent compound tandfonline.commdpi.com.
Studies investigating the degradation of this compound by processes such as ozonation have identified various transformation products, including 4-chlorophenol, hydroquinone, 4-chlorocatechol, and 2-hydroxyisobutyric acid nih.govuah.es. Bioassays using organisms like Vibrio fischeri and Daphnia magna have shown that the toxicity of the oxidation products can increase during the initial stages of degradation, closely related to the formation of ring-opening by-products nih.govuah.es.
Research on the photodegradation of this compound in the presence of dissolved organic matter (DOM) has also indicated that the toxicity of the products can be higher than that of this compound itself, particularly in urban waters frontiersin.org. Some identified transformation products from photodegradation have shown harmful levels of toxicity to daphnids and green algae, with certain products being more poisonous to aquatic organisms than others frontiersin.org.
Under high salinity conditions, the degradation of this compound via processes like the Fe2+/persulfate system can lead to the formation of undesirable chlorinated by-products. According to ecological structure-activity relationship (ECOSAR) analysis, some of these transformation products have exhibited higher toxicity levels than this compound in both acute and chronic toxicity assessments, particularly in high-salinity environments tandfonline.comfigshare.com.
The metabolic transformation of this compound by aquatic organisms, such as zebrafish embryos, can also produce various transformation products through phase I and phase II metabolism, including conjugates with sulfate (B86663), glucuronic acid, carnitine, taurine, and aminomethanesulfonic acid nih.gov. While these metabolic transformations can be part of detoxification pathways, the ecotoxicological significance of all these transformation products requires further consideration nih.gov.
The formation of assimilable organic by-products (OBPs) during the degradation of organic micropollutants like this compound is relevant in the context of water treatment processes. While not directly discussed in the provided search results concerning this compound specifically as "Assimilable Organic By-products (OBPs)", the concept relates to smaller, biodegradable compounds formed during oxidation processes like ozonation, which can then be removed by subsequent biological filtration ugent.be. The toxicity of these specific OBPs derived from this compound degradation would need further investigation.
Here are some data points from the search results presented in interactive tables:
Acute Toxicity of this compound to Aquatic Organisms uzh.chresearchgate.net
| Organism | Effect | Concentration (mg/dm³) |
| Phytoplankton | Acute toxicity | 87.22 - 526.5 |
| Zooplankton | Acute toxicity | 87.22 - 526.5 |
| Benthos | Acute toxicity | 87.22 - 526.5 |
| Daphnia magna | Acute toxicity | 72 - 200 |
| Daphnia magna | Reproductive impairment | 0.01 (mg/L) researchgate.net |
Impact of this compound (100 µg/L) on Common Carp Fingerlings (96h exposure) researchgate.net
| Parameter | Trend | Significance (P value) |
| Red Blood Cell (RBC) | Decreased | <0.01 and <0.05 |
| Plasma Sodium (Na+) | Decreased | <0.01 and <0.05 |
| Plasma Potassium (K+) | Decreased | <0.01 and <0.05 |
| Glutamate Oxaloacetate Transaminase (GOT) | Decreased | <0.01 and <0.05 |
| White Blood Cell (WBC) | Increased | <0.01 and <0.05 |
| Plasma Glucose | Increased | <0.01 and <0.05 |
| Plasma Protein | Increased | <0.01 and <0.05 |
| Lactate Dehydrogenase (LDH) | Increased | <0.01 and <0.05 |
| Gill Na+/K+-ATPase | Increased | <0.01 and <0.05 |
| Hemoglobin (Hb) | Mixed | <0.01 and <0.05 |
| Hematocrit (Hct) | Mixed | <0.01 and <0.05 |
| Plasma Chloride (Cl-) | Mixed | <0.01 and <0.05 |
| Mean Cellular Volume (MCV) | Mixed | <0.01 and <0.05 |
| Mean Cellular Hemoglobin (MCH) | Mixed | <0.01 and <0.05 |
| Mean Cellular Hemoglobin Concentration (MCHC) | Mixed | <0.01 and <0.05 |
| Glutamate Pyruvate (B1213749) Transaminase (GPT) | Mixed | <0.01 and <0.05 |
Analytical Methodologies for Clofibric Acid Detection and Quantification
Chromatographic Techniques
Chromatography plays a central role in separating clofibric acid from complex sample matrices before detection and quantification. Various chromatographic methods have been successfully applied.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS), including tandem mass spectrometry (GC-MS/MS), is a widely used technique for the determination of this compound, particularly in environmental water samples. dss.go.thresearchgate.netnih.govtandfonline.combibliotekanauki.pl This method often requires the derivatization of this compound due to its acidic functional group to improve its volatility and chromatographic behavior. researchgate.netscispace.com Common derivatization agents include trimethylsilyl (B98337) (TMS) derivatives. researchgate.netscispace.com GC-MS methods can achieve low detection limits, in the nanogram per liter (ng/L) range, for this compound in complex matrices like sewage effluent. researchgate.netresearchgate.netnih.gov For instance, a GC-MS method using selected ion monitoring (SIM) achieved detection limits between 1 and 10 ng/L and quantification limits between 5 and 25 ng/L for pharmaceutical compounds, including this compound, in groundwater samples. researchgate.net GC-MS/MS offers enhanced selectivity and sensitivity compared to GC-MS, which is particularly beneficial when analyzing samples with complex matrices. dss.go.thtandfonline.com
Liquid Chromatography (LC)
Liquid chromatography (LC) is another fundamental technique used for the analysis of this compound, especially for compounds that are less volatile or thermally unstable, where GC might not be suitable. LC provides good separation of analytes in complex samples. vliz.bemdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a well-established technique for the determination of this compound in various sample types, including biological fluids like plasma and environmental waters. dss.go.thnih.govtandfonline.comtandfonline.com Reversed-phase HPLC is commonly employed, utilizing C18 columns. vliz.bedss.go.thtandfonline.comtandfonline.com The mobile phase typically consists of a mixture of water and organic solvents such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like phosphoric acid or acetic acid to optimize chromatographic separation and peak shape for the acidic this compound. dss.go.thtandfonline.comtandfonline.comfrontiersin.orgsielc.com UV/Vis detection is frequently used in HPLC methods for this compound, with detection wavelengths often around 227 nm or 230 nm. dss.go.thtandfonline.comtandfonline.comfrontiersin.org HPLC methods have demonstrated good linearity and recovery rates for this compound in plasma samples. dss.go.thtandfonline.comtandfonline.com For example, a reversed-phase HPLC method with UV detection at 230 nm showed linearity in the range of 1.5-30 µg/mL and recoveries greater than 94% in rat plasma. dss.go.thtandfonline.comtandfonline.com
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC due to smaller particle size columns and higher operating pressures. dss.go.thsielc.com UHPLC can be coupled with sensitive detectors, including mass spectrometry, for the analysis of this compound and other contaminants. lcms.cz Smaller particle size columns (e.g., 3 µm) are available for fast UHPLC applications of this compound. sielc.com
Coupled Techniques (e.g., LC-MS/MS, LC-QToF-MS, UHPLC-UESI-TOF/MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become indispensable for the analysis of this compound and other pharmaceuticals in complex environmental matrices due to their high sensitivity, selectivity, and ability to provide structural information. vliz.bemdpi.comresearchgate.netnih.govnih.govaquaenergyexpo.comnih.govual.esvliz.bechromatographyonline.com LC-MS/MS, in particular, allows for the selective detection and quantification of target analytes by monitoring specific precursor and product ions, significantly reducing matrix interference. vliz.beaquaenergyexpo.comual.esvliz.be Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for this compound, typically operating in negative ion mode for this acidic compound. vliz.beual.esvliz.be LC-MS/MS methods have achieved detection limits in the low nanogram per liter (ng/L) or even parts-per-trillion (ppt) range for this compound in various water matrices, including treated and natural waters. vliz.benih.govthermofisher.com
Advanced coupled techniques such as LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) and UHPLC-UltimateFlow Electrospray Ionization-Time-of-Flight Mass Spectrometry (UHPLC-UESI-TOF/MS) offer high mass accuracy and resolution, enabling suspect and non-target screening for this compound and its transformation products. mdpi.comlcms.cz LC-QToF-MS/MS has been used for the identification of transformation products of pharmaceuticals, including this compound, in wastewater treatment processes. mdpi.com
Sample Preparation and Extraction Methods
Effective sample preparation and extraction are critical steps before chromatographic analysis to isolate and concentrate this compound from the sample matrix and remove potential interferences. mdpi.commdpi.com
Solid-phase extraction (SPE) is a widely used technique for the extraction of this compound from water samples. researchgate.netnih.govscispace.comvliz.belcms.cznih.govmdpi.com This involves passing the water sample through a solid sorbent material that retains the analyte of interest. Various SPE sorbents have been used, including C18 and polymeric sorbents like polystyrene-divinylbenzene and Oasis HLB (hydrophilic-lipophilic balance). nih.govscispace.comvliz.bedss.go.thlcms.cznih.gov Acidification of water samples before SPE is often necessary to ensure this compound is in its non-ionized form, which enhances its retention on reversed-phase sorbents. researchgate.netresearchgate.netscispace.comlcms.cz After loading the sample, the sorbent is typically washed to remove impurities, and the this compound is then eluted using an appropriate solvent or mixture of solvents, such as methanol or acetonitrile. scispace.comvliz.belcms.cz
Liquid-liquid extraction (LLE) has also been employed for the extraction of this compound, although SPE is generally preferred for its efficiency and reduced solvent consumption. mdpi.com
For complex matrices like sludge or biological tissues, more involved extraction procedures may be required, such as ultrasonic solvent extraction. deswater.com Deproteinization steps might also be necessary for biological samples like plasma. dss.go.thnih.govnih.gov Dispersive solid-phase extraction (DSPE), where the sorbent is directly added to the sample, is another approach that can be used for sample cleanup. mdpi.comnih.gov
Automated sample preparation systems are increasingly being used to improve throughput and reproducibility. lcms.cz These systems can automate steps like SPE and evaporation. lcms.cz
Here is a table summarizing some research findings related to this compound analysis:
| Analytical Technique | Sample Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Notes | Source |
| HPLC-UV | Water | 50 ng/mL | - | - | Detection at 227 nm. frontiersin.org | frontiersin.org |
| HPLC-UV | Rat Plasma | 75 ng on-column | 1.5 µg/mL | >94% (1.5-30 µg/mL) | Reversed-phase C18, detection at 230 nm. dss.go.thtandfonline.comtandfonline.com | dss.go.thtandfonline.comtandfonline.com |
| GC-MS (SIM) | Groundwater | 1-10 ng/L | 5-25 ng/L | - | Requires derivatization. researchgate.net | researchgate.net |
| GC-MS | Sewage Effluent | 100 ppt (B1677978) level | - | >80% (spiked water) | Requires derivatization. researchgate.net | researchgate.net |
| GC-MS | Aqueous Samples, Fish Roe, Zebrafish Eleutheroembryos | - | - | - | Requires derivatization, includes ultrasonic solvent extraction and DSPE cleanup. nih.gov | nih.gov |
| LC-MS/MS | Natural and Treated Waters | 7.5-75 ng/L | 7.5-75 ng/L | 87-95% (spiked water/effluent) | SPE extraction. nih.gov | nih.gov |
| LC-MS/MS | Seawater, Tap Water | 1-50 ng/L | 1-50 ng/L | 95-108% (seawater) | SPE extraction, ESI in negative ion mode. vliz.bevliz.be | vliz.bevliz.be |
| LC-ESI-MS-MS | Wastewater, River Water, Tap Water | 0.017-1.25 µg/L | - | >60% | SPE extraction. nih.govual.es | nih.govual.es |
| HPLC-Fluorescence | Liver Homogenates | 0.2 nmol/10 mg liver | 0.2 nmol/10 mg liver | 99.14-107.57% | Requires derivatization. jst.go.jp | jst.go.jp |
| CZE-ESI-MS | Surface Water, Sewage Treatment Plant Water | 100 ng/L | - | - | SPE and liquid-liquid extraction. nih.gov | nih.gov |
Note: The data in this table is intended to be interactive in the final generated response.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the determination of this compound in aqueous samples nih.govperlan.com.pljeaht.org. This method involves partitioning the analyte between a liquid sample and a solid stationary phase encyclopedia.pub. SPE is favored for its ability to reduce solvent consumption compared to traditional liquid-liquid extraction and for its effectiveness in concentrating analytes from large sample volumes perlan.com.plresearchgate.net.
Various sorbent materials have been utilized for SPE of this compound. Polymeric sorbents, such as those based on styrene-divinylbenzene polymers (e.g., PLRP-S or Strata-X), are commonly used and have shown good performance for extracting this compound from complex matrices like wastewater perlan.com.plcapes.gov.br. C₁₈ sorbents have also been employed, sometimes in dispersive SPE (DSPE) approaches for sample cleanup nih.govnih.gov. Molecularly Imprinted Solid-Phase Extraction (MISPE) has been developed to provide higher selectivity for this compound and other acidic pharmaceuticals in wastewater, effectively reducing matrix effects during subsequent analysis researchgate.net.
Online SPE systems coupled directly to analytical instruments like LC-MS/MS offer advantages such as automation, reduced sample and solvent consumption, and faster analysis times perlan.com.pl.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an alternative extraction technique that uses elevated temperature and pressure to enhance the extraction efficiency of analytes from solid or semi-solid matrices like sediments or sewage sludge researchgate.netresearchgate.net. While the provided search results primarily discuss PLE in the context of extracting other pharmaceuticals from solid matrices, it is a relevant technique for persistent compounds like this compound that may accumulate in sediments researchgate.netmdpi.com. PLE typically uses organic solvents or mixtures thereof at temperatures above their boiling points at atmospheric pressure, leading to faster and more efficient extraction compared to conventional methods. Extracts from PLE often require further cleanup, such as SPE, before instrumental analysis researchgate.net.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that has gained popularity due to its simplicity, speed, low solvent consumption, and high enrichment factors ajol.infomdpi.com. In DLLME, a mixture of a high-density extraction solvent and a water-miscible disperser solvent is rapidly injected into an aqueous sample. This creates a cloudy solution due to the formation of fine droplets of the extraction solvent dispersed throughout the sample. Analytes partition into these fine droplets, which are then collected, typically by centrifugation ajol.infomdpi.com.
DLLME has been applied for the extraction of various organic compounds, including pharmaceuticals, from environmental water samples mdpi.comresearchgate.net. While specific detailed studies on DLLME solely for this compound were not extensively detailed in the provided results, it is mentioned as a microextraction technique applicable to pharmaceuticals in environmental samples encyclopedia.pubmdpi.comresearchgate.net. Modifications to the original DLLME method, such as using effervescence or different solvent systems, continue to be explored to improve its efficiency and environmental friendliness ajol.infomdpi.com.
Rotating-Disk Sorptive Extraction (RDSE)
Rotating-Disk Sorptive Extraction (RDSE) is a microextraction technique used for the determination of organic contaminants in water samples uchile.cl. This method involves the use of a sorbent-coated disk that rotates in the sample, facilitating the partitioning of analytes from the aqueous phase onto the sorbent material researchgate.net. RDSE, often coupled with techniques like UHPLC-TOF/MS, has been developed for the analysis of pharmaceuticals, including this compound, in water samples uchile.cl. This approach can reduce sample and reagent consumption and analysis time uchile.cl. Studies have explored the use of novel sorbent phases, such as activated carbons from cork waste, in bar adsorptive micro-extraction (BAµE), a technique related to sorptive extraction, for the analysis of this compound in environmental and biological matrices researchgate.net.
Detection and Quantification Parameters
Following sample preparation, this compound is typically detected and quantified using chromatographic techniques coupled with sensitive detectors, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netwrc.org.za. LC-MS/MS and GC-MS/MS are frequently used for enhanced sensitivity and selectivity, particularly in complex environmental matrices capes.gov.brnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method wrc.org.za. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision unl.pt. These values are typically determined based on the signal-to-noise ratio (S/N) or statistical analysis of blank samples and calibration curves wrc.org.zaunl.ptwhiterose.ac.uk.
Reported LOD and LOQ values for this compound vary depending on the matrix, the extraction method, and the analytical instrumentation used. For methods involving SPE and GC-MS/MS analysis of wastewater, LODs were estimated between 1 and 18 ng/L, and LOQs ranged from 30 to 60 ng/L for a 500 mL sample capes.gov.br. Another study using SPE and LC/MS for analyzing pharmaceuticals in aqueous samples reported detection levels for this compound ranging from 0.001 to 10.1 µg/L jeaht.org. For RDSE coupled with UHPLC-TOF/MS for water samples, LODs ranged from 1 to 90 ng/L and LOQs from 4 to 160 ng/L for a range of compounds including this compound uchile.cl. In a method for determining this compound in liver homogenates by HPLC with fluorescence detection, the LOQ was 0.2 nmol/10 mg of liver jst.go.jp. For BAµE coupled with HPLC-DAD for environmental water samples, the detection limit for this compound was reported as 0.24 µg/L researchgate.net.
Here is a table summarizing some reported LOD and LOQ values for this compound:
| Method | Matrix | LOD | LOQ | Source |
| SPE + GC-MS/MS | Wastewater | 1-18 ng/L (estimated) | 30-60 ng/L (for 500 mL) | capes.gov.br |
| SPE + LC/MS | Aqueous samples | 0.001-10.1 µg/L | Not specified | jeaht.org |
| RDSE + UHPLC-TOF/MS | Water | 1-90 ng/L | 4-160 ng/L | uchile.cl |
| HPLC-Fluorescence Detection | Liver homogenates | Not specified | 0.2 nmol/10 mg liver | jst.go.jp |
| BAµE (Activated Carbon) + HPLC-DAD | Environmental water | 0.24 µg/L | Not specified | researchgate.net |
| UHPLC-QqTOF | Effluent, Influent, River | 1-150 ng/L (range for PPCPs including this compound) | 1-150 ng/L (range for PPCPs including this compound) | nih.gov |
Recovery Rates and Matrix Effects
Recovery rate is a measure of the efficiency of the extraction and sample preparation method, indicating the percentage of the analyte that is recovered from the sample matrix researchgate.net. Matrix effects refer to the influence of co-eluting substances from the sample matrix on the ionization efficiency of the analyte during mass spectrometry, which can lead to signal suppression or enhancement, affecting the accuracy of quantification researchgate.net.
Studies have evaluated the recovery rates of this compound using different extraction methods. For SPE with polymeric sorbents in wastewater, recovery rates between 72% and 102% were reported capes.gov.br. MISPE methods for this compound in sewage water have shown recoveries ranging from 84% to 116% researchgate.net. Using BAµE with activated carbon for environmental water samples, recoveries around 80% for this compound were achieved researchgate.net. In the analysis of liver homogenates, recovery rates for this compound were reported between 99.14% and 107.57% jst.go.jp.
Matrix effects are a significant consideration, especially when analyzing complex environmental samples like wastewater or biological tissues researchgate.netresearchgate.net. While some methods, like MISPE, aim to minimize matrix effects through selective cleanup researchgate.net, others have reported signal suppression for this compound in environmental matrices uchile.cl. Studies have shown that matrix effects can vary depending on the matrix type (e.g., water, sediment, biota) and the specific analytical technique used researchgate.net. Using isotopically labeled internal standards is a common approach to compensate for matrix effects and variations in recovery during the analytical procedure researchgate.net.
Here is a table summarizing some reported recovery rates and observations on matrix effects for this compound:
| Method | Matrix | Recovery Rate (%) | Matrix Effects | Source |
| SPE + GC-MS/MS | Spiked effluent wastewater | 72-102 | Method significantly reduces strong matrix effects encountered with LC-MS/MS capes.gov.br | capes.gov.br |
| MISPE + LC-MS/MS | Fortified tap and sewage water | 84-116 | Even complex matrices did not show significant ion suppression/enhancement researchgate.net | researchgate.net |
| BAµE (Activated Carbon) + HPLC-DAD | Spiked environmental water | ~80 | Not explicitly detailed in snippet | researchgate.net |
| HPLC-Fluorescence Detection | Liver homogenates | 99.14-107.57 | Not explicitly detailed in snippet | jst.go.jp |
| RDSE + UHPLC-TOF/MS | Influent wastewater | ~100 | Signal suppression observed | uchile.cl |
| UHPLC-QqTOF | Effluent, Influent, River | 39-115 (range for PPCPs including this compound) | Ranged from 6% enhancement to -52% suppression (range for PPCPs including this compound) | nih.gov |
Precision and Reproducibility
Precision and reproducibility are critical parameters in evaluating the performance of any analytical method. For this compound analysis, studies have reported varying degrees of precision depending on the matrix and the specific analytical technique used.
In a method utilizing cork-based activated carbons for solid-phase extraction followed by high-performance liquid chromatography with diode array detection (HPLC-DAD), the analytical performance showed good precision with relative standard deviations (RSD) below 15% for this compound in environmental water and urine matrices nih.govresearchgate.net. Assays on water samples spiked at 25.0 μg L-1 demonstrated recoveries around 80% for this compound nih.govresearchgate.net.
Another study focusing on the simultaneous determination of pharmaceuticals in soil using gas chromatography-mass spectrometry (GC-MS) reported high precision across recoveries for this compound in both sandy and clay soils nih.gov. Recoveries ranged from 63.8% to 110.7% for a spiking level of 100 ng/g dry soil and from 52.2% to 108.2% for 5 ng/g dry soil, suggesting good reproducibility for this method nih.gov.
For the analysis of this compound and other acidic pharmaceuticals in wastewater using molecularly imprinted solid-phase extraction (MISPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), intra-day RSD values for this compound were reported to be below 11.5%, with recoveries ranging between 84% and 116% in various matrices researchgate.netnih.gov.
A method employing rotating-disk sorptive extraction (RDSE) and ultra-high-performance liquid chromatography (UHPLC) coupled to time-of-flight mass spectrometry (TOF/MS) for the analysis of this compound in water samples reported precision (%RSD) lower than 10% uchile.cl. Repeatability (within-day precision) showed RSDs consistently lower than 7% in drinking water, with the exception of this compound at 9.5% uchile.cl. Reproducibility (between-day precision) exhibited RSD values typically in the range of 5-13% in water uchile.cl.
In a study investigating the persistence of this compound in natural waters using GC-MS, the relative standard deviation at 25 µg/L was between 4.21% and 8.99% (based on 8 determinations) psu.edu. Recovery studies at levels of 10.0 and 50.0 µg/L showed recoveries between 86.2% and 108.1%, indicating an adequate level of accuracy and precision psu.edu.
For the determination of fibric acids, including this compound, in liver samples using HPLC with fluorescence detection, precision and accuracy were within acceptable limits, with % bias within ±15% and coefficient of variation (CV) no greater than 15% jst.go.jp. Mean recovery rates for this compound from liver homogenates ranged from 99.14% to 107.57% jst.go.jp.
Table 1 summarizes some reported precision and recovery data for this compound analysis in different matrices using various methods.
| Matrix | Method | Precision (%RSD) | Recovery (%) | Reference |
| Environmental Water/Urine | BAμE(AC)-LD/HPLC-DAD | <15 | ~80 | nih.govresearchgate.net |
| Soil (Sandy/Clay) | GC-MS | High precision | 52.2 - 110.7 | nih.gov |
| Wastewater | MISPE/LC-MS/MS | <11.5 (intra-day) | 84 - 116 | researchgate.netnih.gov |
| Water | RDSE/UHPLC-TOF/MS | <10 | ~100 | uchile.cl |
| Natural Waters | Aqueous methylation, LLE, GC-MS | 4.21 - 8.99 | 86.2 - 108.1 | psu.edu |
| Liver Homogenates | HPLC with fluorescence detection | CV <15 | 99.14 - 107.57 | jst.go.jp |
Application of Standardized Methods (e.g., U.S. EPA methods)
Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), provide validated protocols for the analysis of various contaminants in environmental samples. While specific U.S. EPA methods exclusively for this compound were not extensively detailed in the search results, the application of EPA methodologies for the analysis of pharmaceuticals and personal care products (PPCPs), including this compound, has been explored.
U.S. EPA methods often target a variety of toxic and persistent chemicals using techniques based on acid and base separations researchgate.net. The application of EPA methodology has been demonstrated for the determination of this compound in sewage effluent using GC-MS researchgate.net. This approach allowed for the detection of this compound at levels as low as 100 parts-per-trillion in sewage effluent researchgate.net.
Although not specifically for this compound, the development of U.S. EPA Method 537 for the determination of selected perfluorinated alkyl acids in drinking water by solid phase extraction and LC/MS/MS illustrates the agency's efforts in developing standardized methods for emerging contaminants in water matrices well-labs.com. This method highlights the use of SPE and advanced mass spectrometry techniques, which are also commonly applied in this compound analysis.
The need for standardized methods for sampling, extracting, detecting, and quantifying pharmaceuticals like this compound in environmental matrices has been recognized core.ac.uk. The integration of analytical methods with standardized toxicity tests is also considered important for a comprehensive assessment of pharmaceutical impacts epa.ie. While a universally adopted EPA method solely for this compound was not prominently found, the principles and techniques employed in existing EPA methods for similar acidic or persistent organic contaminants are relevant and adaptable for this compound analysis in environmental contexts.
Biochemical and Molecular Mechanisms of Clofibric Acid Action
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
Clofibric acid acts as a ligand for PPARα, a nuclear receptor that plays a key role in regulating genes involved in lipid metabolism, bile acid synthesis, and cholesterol homeostasis. spandidos-publications.comnih.govoup.com PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. oup.com
PPARα Activation and Gene Expression Modulation
Upon binding of a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). oup.commdpi.com This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govoup.commdpi.com Ligand binding to the PPARα-RXR heterodimer leads to the release of corepressor proteins and the recruitment of coactivator complexes, initiating the transcription of target genes. oup.com While PPARα activation can occur in the absence of inducers, a mutant PPAR-G (Glu282----Gly) has been shown to activate gene expression only in the presence of peroxisome proliferators like this compound. nih.gov
Up-regulation of Genes in Fatty Acid Transport and Metabolism (e.g., P450 4A1, acyl-CoA oxidase, L-FABP)
Activation of PPARα by this compound leads to the increased expression of numerous genes involved in various aspects of fatty acid transport and metabolism. nih.govoup.com Studies have shown that this compound treatment induces the up-regulation of genes such as acyl-CoA oxidase (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation. spandidos-publications.comjst.go.jpoup.comuni-halle.degenome.jp For instance, this compound treatment at 1 mM for 4 days in hepatocytes resulted in a 280-fold increase in acyl-CoA oxidase RNA levels. selleckchem.comselleckchem.com
Another gene up-regulated by this compound is liver fatty acid-binding protein (L-FABP), which is involved in the intracellular transport of fatty acids. uni-halle.deselleckchem.comselleckchem.comnih.gov this compound treatment has been shown to up-regulate the L-FABP gene in hepatocytes of both rodent and human origin. selleckchem.comselleckchem.comnih.gov
This compound also induces the expression of certain cytochrome P450 (CYP) enzymes, particularly those in the CYP4A family, which are involved in fatty acid ω-hydroxylation. nih.govselleckchem.comselleckchem.comnih.govmdpi.comresearchgate.netmedsciencegroup.com For example, this compound increases CYP4A6 gene expression. nih.govselleckchem.comselleckchem.com Treatment with 1 mM this compound for 4 days in hepatocytes led to a 500-fold increase in P450 4A1 RNA. selleckchem.comselleckchem.com
The induction of these genes by this compound highlights its impact on enhancing the capacity for fatty acid metabolism within the cell.
Impact on Lipid Metabolism Pathways (Cytosolic, Microsomal, Mitochondrial, Peroxisomal)
This compound's activation of PPARα influences multiple lipid metabolism pathways located in different cellular compartments. Genes involved in the cytosolic, microsomal, and mitochondrial pathways of fatty acid transport and metabolism are up-regulated by this compound in both rodent and human hepatocytes. selleckchem.comselleckchem.comnih.gov The peroxisomal pathway of lipid metabolism also sees increased gene expression in rodents upon this compound treatment. selleckchem.comselleckchem.comnih.gov
Studies have demonstrated that this compound treatment can significantly alter the acyl composition of glycerolipids in rat liver, increasing the proportion of octadecenoic acid (18:1) and decreasing octadecadienoic acid (18:2), particularly in phosphatidylcholine. nih.govnih.gov This is accompanied by increased activity of microsomal palmitoyl-CoA chain elongation and stearoyl-CoA desaturation. nih.gov The activities of acyl-CoA synthetase and acyltransferases in hepatic microsomes are also increased. nih.gov
While this compound affects these pathways, there can be species-specific differences in the extent of induction, particularly regarding peroxisome proliferation and the response of certain genes. nih.govphysiology.orgahajournals.orgnih.gov
Interaction with Coenzyme A (CoA) Metabolism
This compound interacts with coenzyme A (CoA) metabolism, which is a crucial aspect of its metabolic fate and potentially its pharmacological activity. ontosight.ainih.govnih.govingentaconnect.comnih.govcapes.gov.brresearchgate.netacs.org CoA is a vital molecule involved in various metabolic processes, including the synthesis and oxidation of fatty acids. ontosight.ainih.gov
Formation of this compound-Coenzyme A (Clofibroyl-CoA)
A significant interaction of this compound with CoA metabolism is the formation of its CoA derivative, this compound-coenzyme A, also known as clofibroyl-CoA. ontosight.ainih.gov This conjugation is considered a crucial step in the metabolic pathway of this compound, facilitating its further processing and excretion. ontosight.ai The formation of acyl-CoA thioesters, such as clofibroyl-CoA, is essential for the transport of fatty acids into mitochondria for beta-oxidation. ontosight.ai
Studies in isolated rat hepatocytes have shown the formation of clofibroyl-CoA, with maximal intracellular concentrations reaching approximately 55 µM at a this compound concentration of 0.5 mM in the incubation medium. nih.govresearchgate.net The formation of acyl-CoA esters of hypolipidemic peroxisome proliferators like this compound has been suggested to be the pharmacologically active species of these drugs. nih.govresearchgate.net
Role of Acyl-CoA Synthetases
The formation of this compound-CoA is catalyzed by enzymes known as acyl-CoA synthetases (ACSs). ontosight.aiingentaconnect.comnih.govacs.org These ATP-dependent enzymes activate carboxylic acids by linking them to CoA, a necessary step for subsequent metabolic transformations, including beta-oxidation and excretion. ontosight.ainih.govacs.org
Hepatic microsomal and peroxisomal long-chain CoA ligases have been implicated in the formation of acyl-CoA thioesters of hypolipidemic agents like this compound. nih.govresearchgate.net this compound has been shown to induce peroxisomal palmitoyl (B13399708) and nafenopin-CoA ligases. researchgate.net The activation of fatty acids and xenobiotics by CoA conjugation is facilitated by the same enzyme system, and xenobiotic-CoAs may interfere with endogenous lipid metabolism. acs.org
Implications for Beta-oxidation and Excretion Pathways
This compound, as a PPARα ligand, can transcriptionally increase the expression of enzymes involved in fatty acid β-oxidation, such as acyl CoA oxidase (ACO) and bifunctional enzyme (enoyl CoA hydratase/L-3-hydroxyacyl CoA dehydrogenase), in the liver of rats through PPARα activation. aacrjournals.org The conjugation of this compound with coenzyme A (CoA) to form this compound-coenzyme A (clofibroyl-CoA) is a critical step in its metabolic pathway, facilitating further processing and excretion. ontosight.ai This activation step, catalyzed by acyl-CoA synthetases, is necessary for the subsequent metabolic transformations of this compound, including its beta-oxidation. ontosight.ai
Peroxisomal β-oxidation, which handles specific substrates like very long-chain fatty acids and bile acid precursors, can be induced by clofibrate (B1669205) and other hypolipidemic drugs that cause peroxisomal proliferation in the liver. nih.gov While mitochondrial β-oxidation is the primary pathway for fatty acid oxidation, peroxisomal β-oxidation can serve as an auxiliary mechanism, particularly when mitochondrial oxidation is overloaded or defective. nih.gov this compound-CoA can be transported into mitochondria for beta-oxidation, a process vital for energy production from fatty acids. ontosight.ai The metabolic fate of this compound-CoA involves its conversion into metabolites that are subsequently excreted in urine or bile. ontosight.ai
Influence on Cellular Processes
This compound has been shown to influence various cellular processes, including cell proliferation and the modulation of genes related to apoptosis and inflammation.
Studies have demonstrated that this compound can inhibit the proliferation of cultured cell lines, including human ovarian cancer cells such as OVCAR-3 and DISS cells, in a dose-dependent manner. medchemexpress.comresearchgate.netnih.gov In vivo experiments have also shown that this compound treatment significantly suppressed the growth of xenotransplanted OVCAR-3 tumors and prolonged the survival of mice with malignant ascites derived from DISS cells. medchemexpress.comresearchgate.netnih.gov
Research indicates that this compound can induce apoptosis. aacrjournals.orgresearchgate.net In solid OVCAR-3 tumors treated with this compound, induced apoptosis was observed. researchgate.net Additionally, this compound has been found to cause down-regulation of genes involved in apoptosis in hepatocytes of rodents. selleckchem.com
This compound treatment has been shown to decrease the levels of prostaglandin (B15479496) E2 (PGE2) and vascular endothelial growth factor (VEGF). aacrjournals.orgresearchgate.net In studies using OVCAR-3 tumors and DISS-derived ascites, this compound treatment reduced both PGE2 levels and VEGF amounts. researchgate.net This effect may be related to this compound's ability to increase the expression of carbonyl reductase (CR), an enzyme that promotes the conversion of PGE2 to PGF2α. aacrjournals.orgresearchgate.netselleckchem.com Reduced microvessel density, indicative of decreased angiogenesis, was also observed in solid OVCAR-3 tumors treated with this compound, which aligns with the reduction in VEGF, a key factor in angiogenesis. aacrjournals.orgresearchgate.net
Modulation of Apoptosis-related Genes
Xenobiotic Stress Responses
Exposure to this compound can induce xenobiotic stress responses, characterized by changes in the activity levels of certain enzymes. caymanchem.comthepharmajournal.com
Studies in common carp (B13450389) (Cyprinus carpio) have shown that this compound administered in tank water can decrease glutamate (B1630785) oxaloacetate transaminase (GOT) levels and increase glutamate pyruvate (B1213749) transaminase (GPT) and lactate (B86563) dehydrogenase (LDH) levels in plasma, serving as markers of xenobiotic stress. caymanchem.com In short-term toxicological investigations on Labeo rohita fingerlings exposed to different concentrations of this compound, statistically significant alterations (p < 0.05) were observed in the levels of GOT, GPT, and LDH. thepharmajournal.com Specifically, in Labeo rohita, GOT and GPT levels were decreased, while LDH levels were increased at all tested concentrations of this compound. researchgate.net The observed rise in LDH activity in fish treated with this compound may indicate structural damage to cell membranes or hepatic or cardiac tissues. thepharmajournal.com
Enzyme Activity Alterations in Labeo rohita Fingerlings Exposed to this compound
| Enzyme | Observed Change | Statistical Significance (p-value) |
| Glutamic Oxaloacetic Transaminase (GOT) | Decreased | < 0.05 thepharmajournal.com |
| Glutamic Pyruvic Transaminase (GPT) | Decreased | < 0.05 thepharmajournal.com |
| Lactate Dehydrogenase (LDH) | Increased | < 0.05 thepharmajournal.com |
Hepatocyte Nuclear Factor 1α (HNF1α) Up-regulation
Studies investigating the effects of this compound on gene expression profiles in hepatocytes have identified the up-regulation of Hepatocyte Nuclear Factor 1α (HNF1α) as a notable effect, particularly in human cells. nih.gov HNF1α is a transcription factor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, kidney, and small intestine. frontiersin.org It is involved in controlling the differentiation and function of these tissues, as well as regulating the expression of genes involved in metabolic processes. frontiersin.org
Research utilizing species-specific oligonucleotide DNA microarrays to analyze mRNA expression profiles in primary cultures of rat, mouse, and human hepatocytes treated with this compound has provided key insights. nih.gov While this compound treatment induced the up-regulation of genes related to peroxisome proliferation and cell proliferation, and down-regulation of apoptosis-related genes in rodent hepatocytes, these effects were not observed in human hepatocytes. nih.gov However, a significant finding from this study was the observed up-regulation of HNF1α specifically in human hepatocyte cultures treated with this compound. nih.gov This suggests a species-specific response regarding HNF1α regulation by this compound.
This selective up-regulation of HNF1α in human hepatocytes by this compound points towards a potential role for this transcription factor in the regulation of fatty acid metabolism in the human liver. nih.gov Furthermore, it has been suggested that the up-regulation of HNF1α might contribute to the observed non-responsiveness of human liver cells to this compound-induced regulation of cell proliferation and apoptosis, unlike the responses seen in rodent models. nih.gov
While the precise molecular mechanisms by which this compound leads to HNF1α up-regulation in human hepatocytes require further detailed investigation, the observed correlation in gene expression studies highlights a significant interaction. nih.gov HNF1α is known to be part of a transcriptional hierarchy in liver development, where HNF4A positively regulates HNF1A expression. Conversely, HNF1A can control HNF4A expression in differentiated pancreatic cells. The interaction between this compound, PPARα activation, and the HNF1α signaling pathway in human hepatocytes warrants further exploration to fully elucidate the regulatory cascade involved.
Detailed research findings from gene expression profiling studies illustrate the differential effects of this compound across species. The following table summarizes the observed changes in HNF1α mRNA expression in response to this compound treatment in primary hepatocyte cultures:
| Species | This compound Treatment | HNF1α mRNA Expression | Citation |
| Mouse | Treated | No significant up-regulation | nih.gov |
| Rat | Treated | No significant up-regulation | nih.gov |
| Human | Treated | Up-regulation | nih.gov |
This data underscores the unique effect of this compound on HNF1α expression in human hepatocytes compared to rodent models.
Interactive Data Table: Effect of this compound on HNF1α mRNA Expression
The up-regulation of HNF1α by this compound in human hepatocytes, as demonstrated by these studies, suggests a potential mechanism by which this compound may influence liver function and metabolic pathways in humans, distinct from its effects observed in common animal models. nih.gov
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Clofibric Acid in environmental and biological matrices?
- Methodological Answer : this compound is commonly detected using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (LC-MS/MS). For environmental water samples, solid-phase extraction (SPE) is recommended to preconcentrate the analyte, followed by LC-MS/MS for high sensitivity (limit of detection: ~0.1 ng/L) . Validation should include recovery tests (70–120%), matrix spike experiments, and cross-calibration with certified reference materials.
Q. How does this compound’s physicochemical stability influence its environmental persistence?
- Methodological Answer : this compound exhibits high hydrolytic stability (half-life >1 year at pH 7) but undergoes photodegradation in surface waters under UV light. Researchers should conduct controlled photolysis experiments using solar simulators, monitoring degradation products (e.g., chlorinated byproducts) via HPLC-UV. Stability studies must account for pH, temperature, and dissolved organic matter, as these factors significantly alter degradation kinetics .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : In vivo studies using rodent models show that this compound undergoes glucuronidation in the liver, with renal excretion as the dominant elimination route. Researchers should use isotope-labeled this compound (e.g., deuterated analogs) in tracer studies and employ LC-MS/MS to distinguish parent compounds from metabolites. Tissue distribution assays require euthanizing subjects at timed intervals to quantify accumulation in organs .
Advanced Research Questions
Q. How can experimental designs mitigate matrix interference when analyzing this compound in wastewater?
- Methodological Answer : Matrix effects in wastewater arise from dissolved organic matter and ionic species. To address this:
- Use isotope dilution mass spectrometry (IDMS) with ¹³C-labeled this compound to correct for signal suppression/enhancement.
- Optimize SPE cartridges (e.g., hydrophilic-lipophilic balance resins) to reduce co-elution of interferents.
- Validate methods using real wastewater samples spiked with known concentrations, comparing results across multiple laboratories to assess reproducibility .
Q. What strategies resolve contradictions in ecotoxicological data on this compound’s effects on aquatic organisms?
- Methodological Answer : Discrepancies in LC₅₀ values (e.g., for Daphnia magna) often stem from variations in exposure duration, water hardness, or organism life stages. Researchers should:
- Conduct meta-analyses using PRISMA guidelines to identify confounding variables across studies.
- Perform standardized toxicity assays under OECD/EPA protocols, controlling for temperature, pH, and dissolved oxygen.
- Apply multivariate statistical models (e.g., ANCOVA) to isolate the impact of this compound from covariates .
Q. What mechanistic approaches elucidate this compound’s role as a peroxisome proliferator-activated receptor (PPAR) agonist?
- Methodological Answer :
- Use PPAR-α knockout murine models to compare transcriptional responses (e.g., via RNA sequencing) between wild-type and knockout groups.
- Employ luciferase reporter assays in HepG2 cells transfected with PPAR-α response elements to quantify receptor activation.
- Validate findings with competitive binding assays using radiolabeled ligands (³H-Clofibric Acid) to measure receptor affinity .
Contradiction Analysis and Best Practices
Q. Why do studies report conflicting biodegradation rates for this compound in soil vs. aquatic systems?
- Analysis : Aerobic soil microbes (e.g., Pseudomonas spp.) degrade this compound faster (half-life ~30 days) than anaerobic aquatic sediments (>100 days). Contradictions arise from differing redox conditions, microbial consortia, and organic carbon content. To standardize results:
- Use microcosm experiments with defined soil/water ratios and inoculate with characterized microbial strains.
- Monitor degradation via stable isotope probing (SIP) combined with metagenomics to link metabolic activity to specific taxa .
Data Reporting and Reproducibility Guidelines
- Experimental Documentation : Follow the Beilstein Journal’s guidelines for detailing synthesis, characterization, and statistical analyses. Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or environmental sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
